molecular formula C26H22 B1595546 1,1,2,2-Tetraphenylethane CAS No. 632-50-8

1,1,2,2-Tetraphenylethane

Cat. No.: B1595546
CAS No.: 632-50-8
M. Wt: 334.5 g/mol
InChI Key: RUGHUJBHQWALKM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraphenylethane is an organic compound with the molecular formula C26H22. It is characterized by the presence of four phenyl groups attached to an ethane backbone. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemistry and material science.

Scientific Research Applications

1,1,2,2-Tetraphenylethane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a model compound in studying reaction mechanisms.

    Material Science: The compound’s stability and structural properties make it useful in the development of new materials, including polymers and nanomaterials.

    Biology and Medicine: Research has explored its potential as a building block for drug development and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

Mode of Action

1,1,2,2-Tetraphenylethane is known to be an active component of the initiation system in free radical polymerization . It interacts with other molecules in the system to start the polymerization process. The exact nature of these interactions can vary depending on the specific conditions and other molecules present.

Biochemical Pathways

As a chemical used in polymer chemistry, this compound doesn’t directly participate in any known biochemical pathways. Its primary role is in the formation of polymers through free radical polymerization .

Result of Action

The primary result of this compound’s action is the formation of polymers through free radical polymerization . This can be used to create a wide variety of materials with different properties, depending on the other molecules involved in the polymerization process.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the temperature and pressure can affect the rate and efficiency of the polymerization process . Additionally, the presence of other chemicals can also impact the polymerization, either by reacting with the this compound or by interfering with the free radicals involved in the polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetraphenylethane can be synthesized through several methods. One common approach involves the coupling of diphenyldichloromethane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetraphenylethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,1,2,2-Tetraphenyl-1,2-ethanediol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to simpler hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 1,1,2,2-Tetraphenyl-1,2-ethanediol.

    Reduction: Simpler hydrocarbons such as diphenylmethane.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetraphenylethylene: Similar in structure but contains a double bond between the central carbon atoms.

    1,1,2,2-Tetraphenyl-1,2-ethanediol: An oxidized form of 1,1,2,2-Tetraphenylethane with hydroxyl groups.

    Triphenylethylene: Contains three phenyl groups attached to an ethylene backbone.

Uniqueness

This compound is unique due to its fully saturated ethane backbone, which provides greater stability compared to its unsaturated counterparts. This stability makes it an ideal candidate for various applications in material science and industrial processes.

Properties

IUPAC Name

1,2,2-triphenylethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGHUJBHQWALKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212552
Record name Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-50-8
Record name Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bibenzhydryl
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Record name Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetraphenylethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,1,2,2-Tetraphenylethane has the molecular formula C26H22 and a molecular weight of 334.44 g/mol. [, ]

A: Characterization data includes 1H and 13C NMR, as well as X-ray crystallography to confirm its structure. [, , ]

A: this compound undergoes thermal decomposition via homolysis of the central C-C bond, forming diphenylmethyl radicals. This process has been studied in detail at temperatures ranging from 648-683 K. []

A: Treatment of this compound with phenylsodium leads to a rearrangement, forming 1,1,1,2-tetraphenylethane. []

A: While this compound itself is not a catalyst, its derivatives, such as 1,2-diphenoxy-1,1,2,2-tetraphenylethane and 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane, are used as thermal initiators in controlled radical polymerization of methyl methacrylate. [, ]

A: Yes, studies employing molecular polarizability measurements indicate that this compound exists as a trans–gauche mixture in solution. []

A: Yes, incorporating this compound units into polyurethane macroiniferters enables controlled radical polymerization of methyl methacrylate to form block copolymer dispersions, influencing the stability and properties of the resulting materials. []

A: Yes, this compound-1,2-diol acts as an effective host molecule, forming inclusion complexes with various guests such as p-xylene, THF, DMA, and DMF. This property has been investigated for potential applications in isomer separation. [, , ]

A: UV irradiation of this compound can lead to a photochemical rearrangement, specifically a di-π-ethane reaction. []

ANone: Limited information is available on the environmental impact and degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

A: Early studies focused on its synthesis and reactivity, including its rearrangement to 1,1,1,2-tetraphenylethane using phenylsodium. [] Later research explored its thermal decomposition kinetics, photochemical behavior, and ability to form inclusion complexes. [, , , , ] More recently, its derivatives have gained attention as initiators in controlled radical polymerization reactions. [, , ]

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